![molecular formula C9H10BrClO2 B12358873 3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358873.png)
3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one is a heterocyclic compound that features both bromine and chlorine substituents on a hexahydrochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common route starts with the bromination and chlorination of a suitable precursor, such as a chromenone derivative. The reaction conditions often involve the use of bromine and chlorine sources under controlled temperatures and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction and conditions. For example, substitution reactions can yield various substituted chromenones, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 7-Bromo-6-chloroquinazolin-4(3H)-one
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
3-Bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the hexahydrochromenone core. This unique structure imparts distinct reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C9H10BrClO2 |
---|---|
Molecular Weight |
265.53 g/mol |
IUPAC Name |
3-bromo-6-chloro-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H10BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h4-6,8H,1-3H2 |
InChI Key |
QLXGEWQVJKBRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)C(=O)C(=CO2)Br |
Origin of Product |
United States |
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